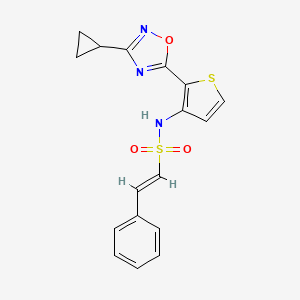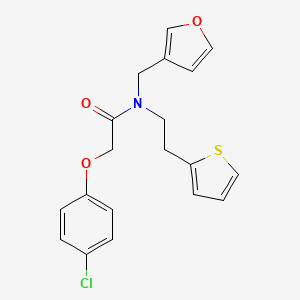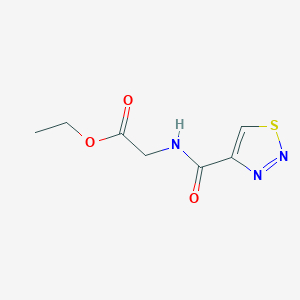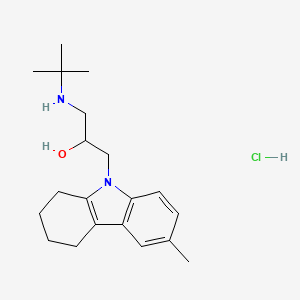![molecular formula C26H24FN3O5S B2500698 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866896-69-7](/img/no-structure.png)
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24FN3O5S and its molecular weight is 509.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Antiproliferative Activities
Compounds within the thienopyrimidine class, including structures similar to the specified compound, have been evaluated for their antiproliferative activities. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives have demonstrated strong antiproliferative activity against various cell lines, outperforming Fluorouracil in some cases. These findings suggest potential applications in cancer research and therapy, emphasizing the importance of structural variations in enhancing biological efficacy (Tang et al., 2014).
Inhibitory Activities
Derivatives of pyrido[2,3-d]pyrimidines have been synthesized and screened for various inhibitory activities, including urease inhibition. This exploration provides insights into the compound's potential for treating conditions related to urease activity, such as infections caused by Helicobacter pylori. The specific activity levels vary among derivatives, highlighting the influence of structural modifications on biological functions (Rauf et al., 2010).
Chemical Synthesis and Characterization
Synthesis Techniques
The synthesis of thienopyrimidine derivatives involves multiple steps, including reactions with various aldehydes, acids, and bases to introduce different functional groups. These methods underscore the chemical versatility of the thienopyrimidine scaffold and its potential for generating a wide range of biologically active compounds. The ability to modify the core structure extensively allows for the exploration of its applications in medicinal chemistry and drug design (El-Gazzar et al., 2006).
Novel Derivatives and Applications
The creation of novel thienopyrimidine derivatives through strategic chemical modifications has led to compounds with promising biological activities. This includes the exploration of their antibacterial properties, offering potential applications in addressing antibiotic resistance. The structural diversity within this class of compounds enables the targeted design of molecules with specific biological activities, contributing to the development of new therapeutic agents (More et al., 2013).
properties
CAS RN |
866896-69-7 |
|---|---|
Molecular Formula |
C26H24FN3O5S |
Molecular Weight |
509.55 |
IUPAC Name |
11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3 |
InChI Key |
IIFZILZWTGRYGN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)
![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)
